molecular formula C10H15N3O3 B6595488 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione CAS No. 30243-77-7

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B6595488
CAS No.: 30243-77-7
M. Wt: 225.24 g/mol
InChI Key: BLHDOIXYJVDVBR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C10H15N3O3. It is a member of the triazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by a triazine ring substituted with a cyclohexyl group and a methyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanatocyclohexane. This reaction is typically performed at room temperature under mild conditions, resulting in high chemoselectivity and excellent yield . The reaction involves the formation of a thermodynamically stable trifunctional isocyanurate ring structure.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and characterization using techniques like FT-IR, 1H, and 13C NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies using techniques like molecular docking and DFT calculations provide insights into its stability and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclohexyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12-8(14)11-9(15)13(10(12)16)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHDOIXYJVDVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)N(C1=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037622
Record name Hexazinone (Metab D)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30243-77-7
Record name s-Triazine-2,4,6(1H,3H,5H)-trione, 1-cyclohexyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030243777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexazinone (Metab D)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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